molecular formula C14H12BrNO4 B13002105 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate

3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate

Cat. No.: B13002105
M. Wt: 338.15 g/mol
InChI Key: IMNDHRJBORFGRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline derivative followed by esterification reactions to introduce the ethyl and methyl groups at the appropriate positions . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and esterification reagents like ethyl chloroformate under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in different applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12BrNO4

Molecular Weight

338.15 g/mol

IUPAC Name

3-O-ethyl 7-O-methyl 4-bromoquinoline-3,7-dicarboxylate

InChI

InChI=1S/C14H12BrNO4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3

InChI Key

IMNDHRJBORFGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC

Origin of Product

United States

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